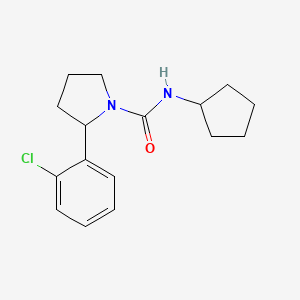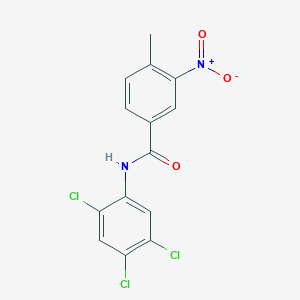
2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs called NMDA receptor antagonists. It was first synthesized in the late 1990s by a team of researchers led by Bryan Roth at the University of North Carolina at Chapel Hill. Since then, CPP-109 has been studied extensively for its potential use in treating various neurological and psychiatric disorders.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 involves its ability to block the NMDA receptor, which is a type of glutamate receptor that is involved in learning, memory, and addiction. By blocking the NMDA receptor, this compound-109 can reduce the reinforcing effects of drugs of abuse and prevent relapse.
Biochemical and Physiological Effects
This compound-109 has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release in the brain, the reduction of drug-seeking behavior, and the prevention of relapse in animal models of addiction. It has also been shown to be safe and well-tolerated in humans, with no significant side effects reported.
実験室実験の利点と制限
One of the main advantages of 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 for lab experiments is its specificity for the NMDA receptor, which allows researchers to study the role of this receptor in addiction and other neurological disorders. However, one limitation of this compound-109 is its relatively short half-life, which requires frequent dosing in animal models and may limit its clinical use in humans.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109, including its potential use in treating other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. There is also ongoing research on the development of new NMDA receptor antagonists that may have improved efficacy and safety profiles compared to this compound-109. Finally, there is a need for further research on the long-term effects of this compound-109 on brain function and behavior.
合成法
The synthesis of 2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 involves several steps, including the reaction of cyclopentylamine with 2-chlorobenzoyl chloride to form 2-(cyclopentylamino)-2-chlorobenzophenone. This intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product, this compound. The synthesis of this compound-109 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(2-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide-109 has been studied extensively for its potential use in treating addiction, specifically cocaine and alcohol addiction. It works by blocking the NMDA receptor, which is involved in the development of addiction and relapse. Several studies have shown that this compound-109 can reduce drug-seeking behavior and prevent relapse in animal models of addiction. It has also been shown to be safe and well-tolerated in humans.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-14-9-4-3-8-13(14)15-10-5-11-19(15)16(20)18-12-6-1-2-7-12/h3-4,8-9,12,15H,1-2,5-7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWPCGDMIVIDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,4-difluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107314.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B6107316.png)
![4-methyl-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6107329.png)


![2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B6107355.png)
![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6107358.png)
![4-{(1E)-3-[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6107365.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6107382.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6107386.png)
![1-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B6107402.png)

![N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6107413.png)
